molecular formula C18H18N2O5 B2875587 3-[(2-Amino-4,6-dimethoxyphenyl)(pyridin-3-yl)methyl]-4-hydroxy-2,5-dihydrofuran-2-one CAS No. 1272756-36-1

3-[(2-Amino-4,6-dimethoxyphenyl)(pyridin-3-yl)methyl]-4-hydroxy-2,5-dihydrofuran-2-one

Cat. No.: B2875587
CAS No.: 1272756-36-1
M. Wt: 342.351
InChI Key: XZWIGUZXGGCHBX-UHFFFAOYSA-N
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Description

3-[(2-Amino-4,6-dimethoxyphenyl)(pyridin-3-yl)methyl]-4-hydroxy-2,5-dihydrofuran-2-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique structure combining a 2-amino-4,6-dimethoxyphenyl group and a pyridin-3-yl group on a dihydrofuran-2-one scaffold. This specific arrangement suggests potential as a key intermediate or scaffold for the development of novel therapeutic agents. Researchers are exploring its application in areas such as enzyme inhibition and cellular pathway modulation . The presence of both hydrogen bond donor and acceptor sites, along with aromatic systems, makes it a valuable candidate for structure-activity relationship (SAR) studies. Like many specialized compounds, it may be investigated for its role in modulating oxidative stress pathways or influencing purine metabolism, which are critical in disease research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(2-amino-4,6-dimethoxyphenyl)-pyridin-3-ylmethyl]-3-hydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-11-6-12(19)16(14(7-11)24-2)15(10-4-3-5-20-8-10)17-13(21)9-25-18(17)22/h3-8,15,21H,9,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWIGUZXGGCHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(C2=CN=CC=C2)C3=C(COC3=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2-amino-4,6-dimethoxyphenyl)(pyridin-3-yl)methyl]-4-hydroxy-2,5-dihydrofuran-2-one (CAS: 1272756-36-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C18H18N2O5C_{18}H_{18}N_{2}O_{5} with a molecular weight of approximately 342.35 g/mol. The structure features multiple functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuroprotection and enzyme inhibition.

1. Acetylcholinesterase Inhibition

One of the most significant activities attributed to this compound is its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase (AChE) plays a crucial role in the breakdown of acetylcholine in the synaptic cleft, and its inhibition can enhance cholinergic neurotransmission. Studies have shown that derivatives similar to this compound can exhibit potent AChE inhibitory activity, which is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .

CompoundIC50 (µM)Reference
3i0.29 ± 0.21
3k1.18 ± 1.31

2. Antioxidant Properties

Another notable property is its antioxidant activity . Compounds with similar structures have been shown to protect against oxidative stress by scavenging free radicals and reducing lipid peroxidation. This suggests a potential role in preventing cellular damage associated with various diseases .

3. Anticancer Activity

Research into related compounds indicates that they may possess anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and modulation of apoptosis-related proteins like Bcl-2 . The specific activity of our compound in this context remains to be fully elucidated but merits further investigation.

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds:

  • A study on phenylcinnamide derivatives indicated that certain modifications could enhance AChE inhibition, suggesting that similar alterations might improve the efficacy of our compound .
  • Investigations into furanone derivatives have demonstrated their capacity to induce genetic damage and affect metabolic pathways in vivo, indicating a complex interaction with biological systems .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Bioavailability : Initial studies suggest that compounds within this class are absorbed effectively when administered orally, with significant metabolic conversion observed in animal models .
  • Metabolic Pathways : The metabolism of related furanones has been studied extensively, revealing pathways involving glucuronidation and potential excretion routes that could impact bioactivity .

Comparison with Similar Compounds

Pyridin-2-one Derivatives ()

Two pyridin-2-one derivatives from Egyptian Academic Journal of Biological Sciences (2022) share partial structural motifs with the target compound:

1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Key features: Dihydropyridine core, 6-hydroxy group, acetyl and dimethylamino substituents. Functional groups: Hydroxy, acetyl, dimethylamino, nitrile. Molecular weight: ~360.37 g/mol.

1-(4-Acetylphenyl)-6-amino-4-(4-(dimethylamino)-phenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Key features: Amino substitution at position 6 instead of hydroxy. Functional groups: Amino, acetyl, dimethylamino, nitrile. Molecular weight: ~359.38 g/mol.

Comparison :

  • Ring systems : The target compound’s γ-lactone (5-membered) contrasts with the dihydropyridine (6-membered) cores of these analogues.
  • Substituents: The target’s amino-methoxyphenyl group differs from the acetyl-dimethylamino-phenyl groups in the analogues. These substituents likely influence electronic properties and solubility.
  • Positional isomerism : The pyridine ring in the target is unmodified (pyridin-3-yl), while the analogues feature pyridin-2-one (oxidized) systems .

Tetrahydropyran-4-one Derivative ()

The compound 3,5-dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one (Acta Crystallographica, 2009) provides a comparison of heterocyclic systems:

  • Key features : A saturated 6-membered tetrahydropyran ring with a ketone at position 4.
  • Substituents : Methyl and phenyl groups at positions 2, 3, 5, and 5.
  • Functional groups : Ketone, methyl, phenyl.

Comparison :

  • Ring size and saturation : The tetrahydropyran system (6-membered, saturated) contrasts with the γ-lactone (5-membered, partially unsaturated).
  • Functional groups : The target’s lactone (ester) and hydroxy groups are absent in this analogue, which instead features a ketone. This difference may affect reactivity (e.g., hydrolysis susceptibility) .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Ring System
Target Compound C₁₈H₁₈N₂O₅ 342.35 Amino, methoxy, hydroxy, pyridinyl Dihydrofuran-2-one (γ-lactone)
Pyridin-2-one (1) C₂₀H₁₆N₄O₃ 360.37 Hydroxy, acetyl, dimethylamino, nitrile Dihydropyridine
Pyridin-2-one (2) C₂₀H₁₇N₅O₂ 359.38 Amino, acetyl, dimethylamino, nitrile Dihydropyridine
3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one C₁₉H₂₀O₂* ~286.36* Ketone, methyl, phenyl Tetrahydropyran-4-one

*Molecular formula and weight inferred from structural description in .

Research Implications and Limitations

Substituent Effects: The amino and methoxy groups in the target may enhance solubility in polar solvents compared to the acetyl and nitrile groups in the pyridin-2-one derivatives.

Limitations :

  • Absence of experimental data (e.g., solubility, bioactivity) limits functional comparisons.

Preparation Methods

Preparation of 2-Amino-4,6-dimethoxyphenyl Derivatives

The 2-amino-4,6-dimethoxyphenyl group is a critical substructure requiring regioselective functionalization. While direct synthesis of this moiety is sparsely documented, analogous routes from pyrimidine systems provide insights. For example, CN111039876A describes a cyclization-methoxylation sequence using cyanoacetate and urea to generate 4-amino-2,6-dimethoxypyrimidine. Although this targets a pyrimidine core, the methoxylation strategy (using dimethyl sulfate or dimethyl carbonate with phase transfer catalysts like tetrabutylammonium bromide) is transferable to benzene systems.

A plausible route for the phenyl variant involves:

  • Nitration and reduction : Starting with 1,3,5-trimethoxybenzene, selective nitration at the 2-position followed by partial demethylation and reduction could yield 2-amino-4,6-dimethoxybenzene.
  • Direct amination : Copper-catalyzed coupling of 4,6-dimethoxyphenylboronic acid with ammonia equivalents under Ullmann conditions.

Key challenges include avoiding over-methylation and managing the sensitivity of the amino group during subsequent reactions.

Synthesis of Pyridin-3-ylmethyl Building Blocks

The pyridin-3-ylmethyl segment is typically introduced via Grignard or organometallic reagents. For instance, pyridin-3-ylmagnesium bromide can be prepared from 3-bromopyridine and magnesium in tetrahydrofuran. This reagent readily reacts with carbonyl compounds (e.g., aldehydes or ketones) to form secondary alcohols, which are pivotal for constructing the central carbon bridge in the target molecule.

Formation of the Dihydrofuranone Core

The 4-hydroxy-2,5-dihydrofuran-2-one (dihydrofuranone) ring is synthesized through lactonization or cyclocondensation. EP0456391A1 discloses a method where malonic acid derivatives react with alkali metal hydroxides to form dihydrofuranones. For example, ethyl acetoacetate undergoes base-mediated cyclization in toluene at 60–80°C to yield the lactone framework.

Reaction Scheme :
$$
\text{Ethyl acetoacetate} + \text{NaOH} \rightarrow \text{4-hydroxy-2,5-dihydrofuran-2-one} + \text{EtOH}
$$
This step typically achieves yields of 70–85% under optimized conditions.

Coupling Reactions and Final Assembly

The convergent synthesis requires coupling the 2-amino-4,6-dimethoxyphenyl and pyridin-3-ylmethyl groups to the dihydrofuranone core. A plausible sequence involves:

  • Mannich Reaction : Reacting 4-hydroxy-2,5-dihydrofuran-2-one with 2-amino-4,6-dimethoxybenzaldehyde and pyridin-3-ylamine in the presence of a Lewis acid (e.g., ZnCl₂) to form the tertiary amine linkage.
  • Reductive Amination : Using sodium cyanoborohydride to reduce the imine intermediate formed between the aldehyde and amine components.

Critical Parameters :

  • Temperature: 0–25°C to prevent lactone ring opening.
  • Solvent: Dichloromethane or acetonitrile for optimal solubility.

Optimization and Scale-Up Considerations

Methylation Efficiency

The methoxylation step (from CN111039876A ) highlights the importance of phase transfer catalysts. For example, tetrabutylammonium bromide improves interfacial contact between aqueous and organic phases, enhancing dimethyl sulfate’s reactivity. Replacing dimethyl sulfate with dimethyl carbonate reduces toxicity but may lower yields by 5–10%.

Lactone Stability

The dihydrofuranone ring is prone to hydrolysis under acidic or basic conditions. Maintaining a neutral pH during workup (as in EP0456391A1 ) is crucial.

Analytical Characterization

Successful synthesis requires validation via:

  • ¹H NMR : Key signals include the aromatic protons of the dimethoxyphenyl group (δ 6.6–7.0 ppm), pyridinyl protons (δ 8.0–8.5 ppm), and the lactone carbonyl (δ 170–175 ppm in ¹³C NMR).
  • HPLC : Purity >95% achieved using C18 reverse-phase columns with acetonitrile/water gradients.

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